Methyl 6-fluoro-7-methyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 6-fluoro-7-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 7th position, and a carboxylate ester group at the 3rd position of the indole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-7-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines that are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: This step involves the use of palladium as a catalyst to facilitate the intramolecular coupling of the functionalized anilines, leading to the formation of the indole ring.
Fluorination and Methylation:
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-7-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nucleophilically substituted derivatives.
Scientific Research Applications
Methyl 6-fluoro-7-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-7-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 1H-indole-3-carboxylates
- 6-Fluoro-2-methyl-1H-indole
Uniqueness
Methyl 6-fluoro-7-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methyl and ester groups contribute to its solubility and bioavailability .
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 6-fluoro-7-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-9(12)4-3-7-8(11(14)15-2)5-13-10(6)7/h3-5,13H,1-2H3 |
InChI Key |
HWIUOHGBCJVQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2C(=O)OC)F |
Origin of Product |
United States |
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